1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone
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Overview
Description
1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the cyclohexyl, hydroxy, methoxyphenyl, and piperazino groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors, such as urea or guanidine derivatives, with diketones or ketoesters.
Introduction of the cyclohexyl group: This step might involve the alkylation of the pyrimidinone core with cyclohexyl halides under basic conditions.
Attachment of the piperazino group: This can be done through nucleophilic substitution reactions, where the pyrimidinone core is reacted with piperazine derivatives.
Methoxyphenyl group addition: This step might involve the use of methoxyphenyl halides or similar reagents in a substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidinone ring to a dihydropyrimidine.
Substitution: The methoxyphenyl and piperazino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-6-hydroxy-4-(4-(4-methylphenyl)piperazino)-2(1H)-pyrimidinone
- 1-Cyclohexyl-6-hydroxy-4-(4-(4-ethylphenyl)piperazino)-2(1H)-pyrimidinone
Uniqueness
1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methyl or ethyl groups.
Properties
IUPAC Name |
3-cyclohexyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-28-18-9-7-16(8-10-18)23-11-13-24(14-12-23)19-15-20(26)25(21(27)22-19)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUSDRTMXDREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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